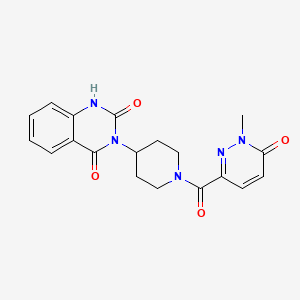![molecular formula C21H28N2O2 B2613407 2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol CAS No. 1251694-26-4](/img/structure/B2613407.png)
2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol, also known as DMPEA, is a chemical compound that belongs to the class of piperazines. DMPEA has gained significant attention in the scientific community due to its potential applications in the field of pharmacology.
作用机制
2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol also exhibits moderate affinity towards the dopamine D2 receptor, which is involved in the regulation of reward and motivation. The exact mechanism of action of 2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol has been shown to exhibit anxiolytic and antidepressant properties in animal models. It has also been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and cognition. 2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol has also been shown to exhibit antinociceptive effects, which can be beneficial in the treatment of pain.
实验室实验的优点和局限性
2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol is a relatively stable compound that can be easily synthesized in the laboratory. It exhibits significant binding affinity towards various receptors in the central nervous system, making it a potential candidate for the development of novel therapeutics. However, the exact mechanism of action of 2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol is not fully understood, and further research is required to elucidate its pharmacological properties.
未来方向
There are several future directions for the research on 2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol. One potential direction is to investigate the potential of 2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol as a treatment for anxiety and depression in humans. Another direction is to investigate the potential of 2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol as a modulator of the reward system in the brain, which can have implications for the treatment of addiction. Additionally, further research is required to elucidate the exact mechanism of action of 2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol and its pharmacological properties.
合成方法
2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol can be synthesized using a multi-step process involving the reaction of 3-methoxybenzaldehyde with 2,3-dimethylphenyl hydrazine to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the intermediate, which is further reacted with piperazine in the presence of acetic acid to yield 2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol.
科学研究应用
2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit significant binding affinity towards various receptors in the central nervous system, including the serotonin 5-HT1A and 5-HT2A receptors. 2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol has also been shown to possess anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression.
属性
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-16-6-4-9-20(17(16)2)23-12-10-22(11-13-23)15-21(24)18-7-5-8-19(14-18)25-3/h4-9,14,21,24H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMSCYZWJVASGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(C3=CC(=CC=C3)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2613325.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2613326.png)
![N-benzyl-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613328.png)
![1-[(4-Nitrophenyl)methyl]adamantane](/img/structure/B2613330.png)
![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid](/img/structure/B2613332.png)
![1-[Chloro(phenyl)methyl]-2-fluorobenzene](/img/structure/B2613334.png)
![N-(3,4-dichlorophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2613336.png)
![N-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2613337.png)
![3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613339.png)

![3-[3-(4-morpholinyl)propoxy]Benzenamine](/img/structure/B2613343.png)
![10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate](/img/structure/B2613345.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2613347.png)